4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine
Description
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative characterized by a benzenesulfonyl group at position 4, a 2-chlorophenyl substituent at position 2, and an N-[3-(1H-imidazol-1-yl)propyl]amine moiety at position 5 (Fig. 1). This compound exhibits structural motifs common in bioactive molecules, including sulfonyl groups (implicated in enzyme inhibition) and imidazole rings (known for metal coordination and hydrogen bonding) . Its synthesis typically involves multi-step reactions, including cyclization and sulfonylation, as seen in analogous oxazole derivatives .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c22-18-10-5-4-9-17(18)19-25-21(30(27,28)16-7-2-1-3-8-16)20(29-19)24-11-6-13-26-14-12-23-15-26/h1-5,7-10,12,14-15,24H,6,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOCWAIBJTVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Formula
The compound can be represented as follows:
Key Features
- Benzenesulfonyl Group : Imparts stability and enhances solubility.
- Chlorophenyl Moiety : May contribute to the compound's interaction with biological targets.
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and as a building block in pharmaceuticals.
Antimicrobial Activity
Research indicates that compounds containing imidazole and oxazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives of imidazole show efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
Recent findings suggest that similar compounds have shown promise in inhibiting cancer cell proliferation. For example, a related benzenesulfonamide compound was reported to significantly inhibit the growth of colorectal cancer cells (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM, respectively . The mechanism involves the inhibition of Wnt signaling pathways, which are crucial for tumor growth.
Case Studies
- Case Study on Antibacterial Activity :
- Case Study on Anticancer Activity :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA | |
| Anticancer | Inhibited growth of colorectal cancer cells | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Table 2: Comparative IC50 Values
| Compound Name | IC50 (μM) | Target Cell Type |
|---|---|---|
| 4-(benzenesulfonyl)-... | 0.12 | HCT116 (Colorectal Cancer) |
| Related Imidazole Derivative | 2 | SW480 (Colorectal Cancer) |
| Nitroimidazole Hybrid | Varies | Various Bacterial Strains |
Research Findings
- Mechanism of Action :
- Pharmacokinetics :
- Resistance Mechanisms :
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:
- Bacillus subtilis
- Klebsiella pneumoniae
These findings suggest its potential use as an antimicrobial agent in treating infections caused by resistant bacterial strains.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary data suggest that it may inhibit specific enzymes or modulate receptor functions involved in inflammatory pathways. This mechanism could make it useful in developing treatments for inflammatory diseases.
Anticancer Research
Recent studies have explored the anticancer potential of compounds related to this compound. For instance, related benzenesulfonamide derivatives have shown promising results in inducing apoptosis in cancer cell lines such as HeLa and MCF-7. These derivatives demonstrated selective cytotoxicity, indicating that modifications to the benzenesulfonamide framework could enhance anticancer activity .
Synthesis and Evaluation of Derivatives
Several studies have synthesized derivatives of this compound to evaluate their biological activities:
- Benzothiazole Derivatives : Research on benzothiazole derivatives showed significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease. The most active compounds exhibited IC50 values as low as 2.7 µM .
- Molecular Hybridization : The strategy of creating molecular hybrids by combining sulfonamide fragments with other active moieties has been employed to enhance anticancer activity. For example, hybrids containing imidazole showed improved cytotoxic effects against various cancer cell lines .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its therapeutic development. Initial data indicate that the compound may bind to specific enzymes or receptors, potentially inhibiting their activity through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
1,3-Oxazole Derivatives :
- Target Compound : Features a 1,3-oxazole core with benzenesulfonyl and 2-chlorophenyl groups. The propylamine side chain includes an imidazole ring.
- Analog 2 : 4-(4-Fluorobenzenesulfonyl)-N-benzyl-2-phenyl-1,3-oxazol-5-amine () substitutes the 2-chlorophenyl group with phenyl and replaces the imidazolylpropyl chain with a benzyl group, reducing steric hindrance .
Substituent Effects on Bioactivity
- Imidazole vs. Morpholine : The imidazole in the target compound may enhance interactions with metalloenzymes (e.g., carbonic anhydrase) compared to morpholine-containing analogs, which are more likely to engage in hydrogen bonding .
- Chlorophenyl vs.
Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
